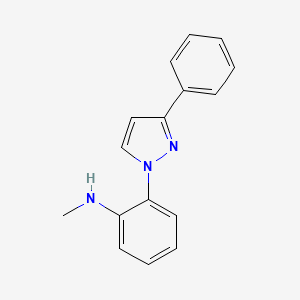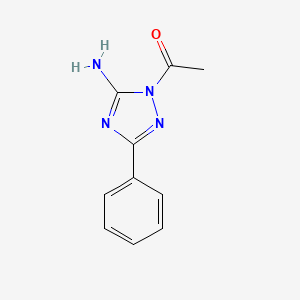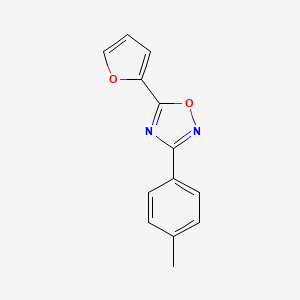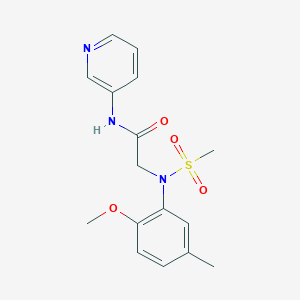![molecular formula C17H14N2O6S B5795233 4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)
4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid, also known as DAPS, is a chemical compound that has been widely used in scientific research for its various applications. DAPS is a sulfonamide compound that has been synthesized through several methods and has been used in numerous biochemical and physiological studies.
作用机制
4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid acts as a competitive inhibitor of carbonic anhydrase, sulfonamide-resistant dihydropteroate synthase, and sulfonamide-sensitive dihydropteroate synthase. It binds to the active site of these enzymes, preventing the binding of their natural substrates. This inhibition leads to the disruption of several biological processes, including the production of folate, which is essential for cell growth and division.
Biochemical and Physiological Effects:
4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid has several biochemical and physiological effects, including the inhibition of carbonic anhydrase and folate biosynthesis. This inhibition has been shown to have antitumor and antibacterial effects. Additionally, 4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes.
实验室实验的优点和局限性
4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid has several advantages for lab experiments, including its high potency and specificity for carbonic anhydrase and dihydropteroate synthase. However, 4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid has limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the use of 4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid in scientific research. One area of interest is the development of sulfonamide-based drugs for the treatment of cancer and bacterial infections. Additionally, 4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid could be used as a tool to study the mechanism of action of other enzymes that are involved in folate biosynthesis. Finally, the development of new synthesis methods for 4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid could lead to the production of more potent and specific inhibitors.
合成方法
4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid can be synthesized through several methods, including the reaction of 4-aminobenzoic acid with 4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base. Both methods result in the formation of 4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid, which is a white crystalline powder.
科学研究应用
4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid has been widely used in scientific research for its various applications. It has been used as a tool to study the mechanism of action of several enzymes, including carbonic anhydrase, sulfonamide-resistant dihydropteroate synthase, and sulfonamide-sensitive dihydropteroate synthase. 4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid has also been used as a probe to study the binding of sulfonamide drugs to these enzymes. Additionally, 4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid has been used in the development of sulfonamide-based drugs for the treatment of various diseases, including cancer and bacterial infections.
属性
IUPAC Name |
4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c20-15-9-10-16(21)19(15)13-5-7-14(8-6-13)26(24,25)18-12-3-1-11(2-4-12)17(22)23/h1-8,18H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONULGLQVUXWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)



![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)